N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(6-oxo-1-phenylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-11-6-7-11)10-21-14-8-9-15(20)18(17-14)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQJFKOUQDTSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=NN(C(=O)C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step often involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl-substituted starting materials.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropyl halides or cyclopropyl carbinols in the presence of strong bases or through cyclopropanation reactions.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through the reaction of the pyridazinone intermediate with chloroacetic acid or its derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the employment of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridazinone moiety, converting it to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide. Thiadiazole derivatives, for instance, have been shown to exhibit significant in vitro and in vivo efficacy against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Key Findings :
- Inhibition of Tumor Growth : Compounds similar to this compound have demonstrated reduced tumor growth in xenograft models.
- Cell Viability Reduction : Studies indicate decreased viability in human cancer cell lines such as HL-60 (leukemia) and MCF7 (breast cancer) when treated with thiadiazole derivatives .
Drug Design and Development
The structural features of this compound make it a candidate for further optimization in drug design. The influence of bioisosteres can enhance the compound's selectivity and potency, which is crucial for developing effective therapeutics .
Case Studies
- Thiadiazole Derivatives : A study published in ResearchGate reviews various thiadiazole derivatives that exhibit anticancer activities. These compounds show promise for further development into clinical candidates targeting specific cancer types .
- Pyridazine-Based Compounds : Research indicates that pyridazine derivatives can modulate biological pathways associated with cancer progression, suggesting that N-cyclopropyl derivatives may have similar effects due to their structural similarities .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazinyl acetamides, which exhibit structural diversity in substituents and functional groups. Below is a detailed comparison with analogs identified in the evidence:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Findings and Analysis
Substituent Impact on Bioactivity :
- The target compound lacks halogen substituents (e.g., chlorine in P-0042 ), which are often associated with increased binding affinity but may raise toxicity risks. Its phenyl group likely enhances hydrophobic interactions with target sites.
- P-0042 incorporates a 5-chloro group and pyrrolidinyl ether, which may improve target selectivity or solubility compared to the phenyl-substituted analog .
The pentyloxy-dimethylamino chain in one analog suggests tailored pharmacokinetic properties, such as prolonged half-life or tissue penetration.
Synthetic Considerations :
- The synthesis of P-0042 involves HBTU-mediated coupling with cyclopropylamine, a method applicable to the target compound’s derivatives .
Safety and Reactivity :
- Unlike the urea-containing analogs, the target compound’s safety profile emphasizes flammability and acute toxicity risks, possibly due to its simpler structure and higher reactivity .
Biological Activity
N-cyclopropyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide is a complex organic compound with the molecular formula CHNO. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. Understanding its biological activity is crucial for developing therapeutic applications.
Chemical Structure
The structural composition of this compound includes:
- A cyclopropyl group
- An acetamide moiety
- A pyridazine ring with an oxo and phenyl substituent
This unique arrangement contributes to its pharmacological properties and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study screening various N-substituted phenyl compounds found that modifications in the phenyl ring significantly influenced antimicrobial effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) suggests that lipophilicity plays a critical role in the ability of these compounds to penetrate cell membranes, enhancing their antimicrobial efficacy.
The biological activity of this compound can be attributed to its interaction with various biological targets. Binding affinity studies reveal that such compounds may engage with specific receptors or enzymes involved in disease pathways. This interaction is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic profile .
Table 1: Summary of Biological Activities
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Etherification | Ethanol, 0–5 °C, 2 h | 60–75 | |
| Cyclopropane coupling | DCM, RT, 12 h | 50–66 |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological characterization involves:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., pyridazinyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., HRMS-APPI for exact mass determination) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks using SHELX programs .
Advanced: How can reaction conditions be optimized to improve yield?
- Temperature Control : Lower temperatures (0–5 °C) minimize side reactions during etherification .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in coupling reactions .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclopropane formation .
- In-line Monitoring : HPLC or TLC tracks reaction progress to terminate at peak product concentration .
Advanced: How to resolve contradictions in spectral data during characterization?
- Cross-validation : Compare NMR data with analogous compounds (e.g., pyridazinone derivatives in ).
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in hydrogen bonding or stereochemistry .
- Dynamic NMR : Probe temperature-dependent shifts to confirm conformational flexibility .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase targets) using the compound’s 3D structure .
- QSAR Modeling : Correlates substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity trends .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Advanced: How are hydrogen-bonding patterns analyzed in crystallographic studies?
Q. Example Data :
| Interaction Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···O (pyridazinyl) | 2.85 | 165 |
Advanced: How to assess the compound’s stability under varying pH/temperature?
- Forced Degradation Studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability up to 300°C .
- UV-Vis Spectroscopy : Tracks absorbance changes under light exposure to assess photostability .
Advanced: What structural modifications enhance bioactivity while maintaining solubility?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to improve target affinity .
- Prodrug Design : Link hydrophilic moieties (e.g., PEG) to the acetamide group to enhance aqueous solubility .
- Heterocycle Replacement : Substitute pyridazinyl with triazolopyridazine to modulate metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
